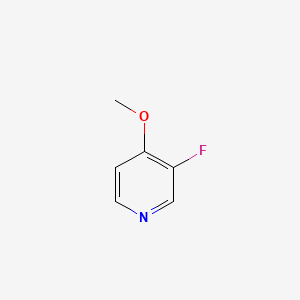

3-Fluoro-4-methoxypyridine

Overview

Description

3-Fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a challenging task due to their electron-rich aromatic structure . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-4-nitropyridine N-oxide .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 3rd position and a methoxy group at the 4th position. Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 164.5±20.0 °C at 760 mmHg . The flash point is 53.3±21.8 °C .Scientific Research Applications

Synthesis and Structural Analysis

Pyridine Nucleosides Synthesis : 3-Fluoro-4-methoxypyridine has been utilized in the synthesis of various pyridine nucleosides. These compounds are structurally related to 5-fluorouracil, an important chemotherapeutic agent. The synthesis involves a series of steps starting from 5-amino-2-methoxypyridine, leading to derivatives like 4-deoxy-5-fluoro-3-deazauridine (Nesnow & Heidelberger, 1973).

Deprotometalation and Regioselectivity : The deprotometalation of methoxy- and fluoro-pyridines, including this compound, has been studied. This research focuses on the regioselective functionalization of pyridines and examines their chemical properties using computational models (Hedidi et al., 2016).

Chemical Reactions and Functionalization

Fluorodenitration Synthesis : Research has demonstrated an efficient method for synthesizing fluoropyridines through fluorodenitration. This method is applicable to nitropyridines, including this compound, under mild conditions, providing a useful route for the creation of various fluoropyridines (Kuduk et al., 2005).

Pyridyne Formation Methods : The compound this compound has been employed in the study of new methods for pyridyne formation. These methods are significant for creating reactive intermediates in organic synthesis (Walters & Shay, 1995).

Pharmaceutical and Medicinal Chemistry Applications

Discovery of Selective Kinase Inhibitors : A study focusing on the discovery of selective kinase inhibitors for cancer treatment utilized a derivative of this compound. This research contributed to the development of a new class of drugs with potential applications in oncology (Schroeder et al., 2009).

Hypoglycemic Property Studies : Research into the hypoglycemic properties of various compounds, including those containing fluorinated pyridines, has shown that specific fluorinated derivatives demonstrate notable glucose-lowering effects. This research contributes to the understanding of potential therapeutic agents for diabetes (Proshchenkova et al., 2021).

Fluorescence and Imaging Studies

Fluorescence Probe Development : A study on the modification of the BODIPY chromophore for fluorescence probe development included the synthesis of 4-methoxy-substituted derivatives, which have potential for creating novel fluorescence probes for biomedical imaging and diagnostics (Gabe et al., 2006).

Radiochemical Synthesis for PET Tracing : this compound has been used in the radiochemical synthesis of [18F]3F4AP, a novel PET tracer for imaging demyelinating diseases. This compound is an analog of 4-aminopyridine, approved for multiple sclerosis, and is being investigated for its potential in PET imaging (Brugarolas et al., 2017).

Safety and Hazards

Future Directions

The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .

Mechanism of Action

Target of Action

Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the way 3-Fluoro-4-methoxypyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .

Result of Action

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to give them interesting and unusual physical, chemical, and biological properties .

Properties

IUPAC Name |

3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUUTJNWFECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720898 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-03-9 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

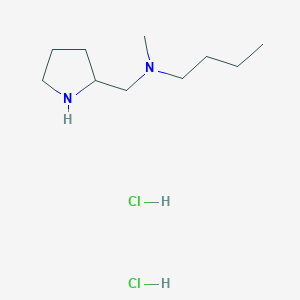

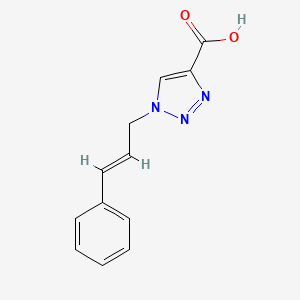

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-fluoro-4-methoxypyridine contribute to the activity of sebetralstat as a plasma kallikrein inhibitor?

A1: Sebetralstat functions as a potent and selective inhibitor of plasma kallikrein (PKa) []. The this compound moiety serves as the P1 group of sebetralstat and is a critical determinant of its activity. While traditional P1 groups in serine protease inhibitors typically bind to an aspartic acid residue (Asp189) in the S1 pocket, the researchers discovered that this compound offers a novel binding mode with potentially improved oral drug-like properties []. Although the exact nature of this binding interaction isn't fully elucidated in the provided abstract, it's likely key to sebetralstat's enhanced potency and selectivity for PKa.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)